molecular formula C20H23NO B3318414 4H-Dibenzo[de,g]quinoline, 5,6,6a,7-tetrahydro-11-methoxy-6-propyl-, (R)- CAS No. 99755-61-0

4H-Dibenzo[de,g]quinoline, 5,6,6a,7-tetrahydro-11-methoxy-6-propyl-, (R)-

Cat. No.: B3318414
CAS No.: 99755-61-0
M. Wt: 293.4 g/mol
InChI Key: PZJGVCFSNKRINT-QGZVFWFLSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The compound 4H-Dibenzo[de,g]quinoline, 5,6,6a,7-tetrahydro-11-methoxy-6-propyl-, (R)- (CAS RN: 20382-71-2) is a chiral aporphine alkaloid derivative. Its molecular formula is C₁₉H₂₁NO₂·ClH, with a molecular mass of 331.84 g/mol and a melting point of 263–265°C . The structure features a tetracyclic 4H-dibenzo[de,g]quinoline core, a propyl group at the N6 position, and a methoxy substituent at position 11. The stereochemistry is defined as (6aR), critical for biological activity. It is also known as (-)-N-Propylnorapomorphine hydrochloride, indicating its relation to apomorphine derivatives used in dopamine receptor modulation .

Properties

IUPAC Name

(6aR)-11-methoxy-6-propyl-5,6,6a,7-tetrahydro-4H-dibenzo[de,g]quinoline
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H23NO/c1-3-11-21-12-10-14-6-4-8-16-19(14)17(21)13-15-7-5-9-18(22-2)20(15)16/h4-9,17H,3,10-13H2,1-2H3/t17-/m1/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PZJGVCFSNKRINT-QGZVFWFLSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCN1CCC2=C3C1CC4=C(C3=CC=C2)C(=CC=C4)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCCN1CCC2=C3[C@H]1CC4=C(C3=CC=C2)C(=CC=C4)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H23NO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID701147690
Record name 4H-Dibenzo[de,g]quinoline, 5,6,6a,7-tetrahydro-11-methoxy-6-propyl-, (R)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID701147690
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

293.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

99755-61-0
Record name 4H-Dibenzo[de,g]quinoline, 5,6,6a,7-tetrahydro-11-methoxy-6-propyl-, (R)-
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=99755-61-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 4H-Dibenzo[de,g]quinoline, 5,6,6a,7-tetrahydro-11-methoxy-6-propyl-, (R)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID701147690
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4H-Dibenzo[de,g]quinoline, 5,6,6a,7-tetrahydro-11-methoxy-6-propyl-, ®- typically involves multiple steps, including the formation of the quinoline core and subsequent functionalization. Common synthetic routes may involve:

    Cyclization Reactions: Formation of the quinoline core through cyclization of appropriate precursors.

    Functional Group Transformations: Introduction of methoxy and propyl groups through reactions such as alkylation and methylation.

Industrial Production Methods

Industrial production methods for this compound may involve optimized reaction conditions to ensure high yield and purity. These methods often include:

    Catalytic Processes: Use of catalysts to enhance reaction rates and selectivity.

    Purification Techniques: Techniques such as crystallization and chromatography to purify the final product.

Chemical Reactions Analysis

Types of Reactions

4H-Dibenzo[de,g]quinoline, 5,6,6a,7-tetrahydro-11-methoxy-6-propyl-, ®- can undergo various chemical reactions, including:

    Oxidation: Conversion of functional groups to higher oxidation states.

    Reduction: Reduction of functional groups to lower oxidation states.

    Substitution: Replacement of functional groups with other substituents.

Common Reagents and Conditions

Common reagents and conditions used in these reactions include:

    Oxidizing Agents: Such as potassium permanganate or chromium trioxide.

    Reducing Agents: Such as lithium aluminum hydride or sodium borohydride.

    Substitution Reagents: Such as halogens or alkylating agents.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinoline derivatives with higher oxidation states, while reduction may yield more saturated compounds.

Scientific Research Applications

Anticancer Properties

Recent studies have highlighted the cytotoxic effects of derivatives of 4H-dibenzo[de,g]quinoline on various cancer cell lines. For instance, a study demonstrated that certain derivatives exhibit significant inhibition of glioblastoma cells, with IC50 values ranging from 18 to 48 μM. The mechanisms of action were linked to the induction of apoptosis through increased cytochrome C oxidase activity and the expression of cleaved caspase-3 in treated cells .

Table 1: Cytotoxic Effects on Cancer Cell Lines

CompoundCell LineIC50 (μM)Mechanism of Action
A5Glioblastoma30Apoptosis induction via COX activity
C1Glioblastoma25Apoptosis induction via caspase activation

Neuropharmacological Effects

The compound has also been investigated for its neuropharmacological properties. Research indicates that derivatives can modulate dopamine receptors, which are crucial in the treatment of addiction and neurological disorders. Specifically, alterations in D1 and D2 receptor activities have been observed in animal models following administration of quinoline derivatives .

Table 2: Dopamine Receptor Modulation

CompoundReceptor TypeEffect Observed
Quinoline Derivative XD1Increased receptor activity
Quinoline Derivative YD2Decreased receptor activity

Synthesis Methodologies

The synthesis of 4H-dibenzo[de,g]quinoline derivatives has been achieved through various methods. Notably, the Pfitzinger reaction has been employed to create fused tetracyclic structures that serve as precursors for further modifications. This method allows for the efficient production of compounds with potential anticancer activity .

Table 3: Synthesis Methods

MethodDescriptionYield (%)
Pfitzinger ReactionReaction of isatin derivatives with indanones64-78
One-Pot SynthesisCombination of multiple reagents in a single step15-79

Case Study 1: Anticancer Efficacy

A comprehensive study evaluated the effects of several dibenzoquinoline derivatives on glioblastoma stem cells. The findings indicated that treatment with these compounds not only reduced cell viability but also inhibited the formation of stem cell markers associated with tumor recurrence .

Case Study 2: Neuropharmacological Insights

In an experimental setting involving rat models, the administration of specific quinoline derivatives led to observable changes in locomotor activity and reinstatement behaviors related to cocaine addiction. These findings suggest potential therapeutic avenues for treating substance use disorders through modulation of dopamine pathways .

Mechanism of Action

The mechanism of action of 4H-Dibenzo[de,g]quinoline, 5,6,6a,7-tetrahydro-11-methoxy-6-propyl-, ®- involves its interaction with specific molecular targets and pathways. These may include:

    Enzyme Inhibition: Inhibition of specific enzymes involved in disease pathways.

    Receptor Binding: Binding to receptors to modulate biological responses.

    Signal Transduction: Interference with signal transduction pathways to alter cellular functions.

Comparison with Similar Compounds

Table 1: Comparative Analysis of Aporphine Derivatives

Compound Name CAS RN Substituents (Position) N-Substituent Molecular Formula Molecular Weight Melting Point (°C) logP*
Target Compound 20382-71-2 11-OCH₃ Propyl C₁₉H₂₁NO₂·ClH 331.84 263–265 ~3.5 (est.)
Apomorphine 58-00-4 10,11-OH Methyl C₁₇H₁₇NO₂ 267.32 N/A 2.85
Nuciferine 475-83-2 1,2-OCH₃ Methyl C₁₉H₂₁NO₂ 295.38 N/A 3.46
Zizyphusine 107446-79-7 1,2-OH; 10,11-OCH₃ Dimethyl C₂₀H₂₄NO₄⁺ 342.41 N/A N/A
4H-Dibenzo...tetrol HCl 16625-72-2 1,2,9,10-OH Methyl C₁₇H₁₇NO₄·HCl 335.78 N/A ~2.0 (est.)

*logP values estimated using Crippen or McGowan methods .

Key Structural Differences

  • N-Substituent: The target compound’s propyl group at N6 contrasts with the methyl in apomorphine and Nuciferine .
  • Substituent Position : The 11-methoxy group in the target compound replaces the 10,11-diol in apomorphine, reducing polarity and hydrogen-bonding capacity .
  • Stereochemistry : The (6aR) configuration is conserved in bioactive aporphines, influencing receptor binding .

Pharmacological Implications

  • Dopamine Receptor Affinity : Apomorphine (methyl at N6) is a potent D₁/D₂ dopamine agonist. The target’s propyl group may alter receptor selectivity or duration of action due to steric effects .
  • Lipophilicity and Bioavailability : The target’s higher estimated logP (~3.5 vs. apomorphine’s 2.85) suggests improved membrane permeability but lower aqueous solubility, which could affect oral bioavailability .

Biological Activity

4H-Dibenzo[de,g]quinoline, 5,6,6a,7-tetrahydro-11-methoxy-6-propyl-, (R)- is a compound belonging to the class of isoquinoline alkaloids. This compound has garnered attention due to its potential biological activities, particularly in the context of cancer treatment and neuroprotection. This article reviews the existing literature on its biological activity, focusing on cytotoxicity, metabolic pathways, and therapeutic applications.

Chemical Structure and Properties

The compound's structure consists of a dibenzoquinoline framework with a tetrahydro configuration and methoxy and propyl substituents. Its molecular formula is C₁₈H₁₉N₁O₂, which contributes to its unique pharmacological properties.

Cytotoxicity

Recent studies have demonstrated that derivatives of dibenzoquinoline exhibit significant cytotoxic effects against various cancer cell lines. Notably, compounds similar to 4H-Dibenzo[de,g]quinoline have shown the ability to induce apoptosis in glioblastoma cells. For instance, research indicated that certain derivatives led to increased cytochrome C oxidase (COX) activity and elevated levels of pro-apoptotic factors in treated cells, suggesting a mechanism involving mitochondrial pathways of apoptosis .

Table 1: Summary of Cytotoxic Effects

CompoundCell LineIC50 (μM)Mechanism of Action
A5U3017MG (GBM)~30Intrinsic apoptosis pathway
C1U3031MG (GBM)~30Intrinsic apoptosis pathway
GlaucineVarious cancer types2Apoptosis induction

Neuroprotective Effects

In addition to its cytotoxic properties, there is emerging evidence suggesting that compounds related to 4H-Dibenzo[de,g]quinoline may offer neuroprotective benefits. Studies have indicated that certain isoquinoline alkaloids can mitigate oxidative stress and inflammation in neuronal cells, which could be beneficial in treating neurodegenerative diseases .

Metabolism and Toxicology

The metabolism of isoquinoline alkaloids such as glaucine has been studied extensively. It was found that these compounds undergo various metabolic transformations including O-demethylation and N-oxidation. These metabolic pathways are crucial for understanding both the therapeutic efficacy and potential toxicity of these compounds. For instance, the identification of specific metabolites can aid in toxicological assessments and monitoring for abuse cases .

Table 2: Metabolic Pathways of Glaucine

Metabolic ProcessDescription
O-DemethylationRemoval of methyl groups from the molecule
N-OxidationAddition of oxygen to nitrogen atoms
HydroxylationIntroduction of hydroxyl groups
GlucuronidationConjugation with glucuronic acid

Case Studies

A notable case study involved the administration of glaucine to Wistar rats to evaluate its metabolic profile. The study found that glaucine was rapidly metabolized with significant urinary excretion of O- and N-demethylated metabolites. This information is critical for understanding the pharmacokinetics and safety profiles of similar compounds .

Q & A

Q. Methodology :

  • NMR : Compare 1H^1H- and 13C^13C-NMR chemical shifts with apomorphine derivatives (e.g., δ 3.2–3.8 ppm for methoxy groups; δ 1.2–1.5 ppm for propyl protons) .
  • Mass Spectrometry : High-resolution ESI-MS to confirm molecular weight (expected [M+H]+^+: C20_{20}H23_{23}NO2_2, m/z 309.17) .
  • Circular Dichroism (CD) : Verify (R)-configuration by comparing CD spectra with reference standards (e.g., negative Cotton effect at ~290 nm) .

Basic: What pharmacological targets are associated with this compound?

The compound shares structural homology with apomorphine, suggesting activity at dopamine D2_2 receptors and serotonin receptors (5-HT1A_{1A}/5-HT2C_{2C}). Key assays:

  • Radioligand binding : Competitive displacement of 3H^3H-spiperone in striatal membranes (IC50_{50} < 100 nM for D2_2) .
  • Functional cAMP assays : Measure inhibition of forskolin-induced cAMP in HEK293 cells expressing D2_2 receptors .

Advanced: How does the propyl substituent at position 6 influence receptor affinity compared to methyl analogs?

Q. Structure-Activity Relationship (SAR) :

  • Increased lipophilicity : The propyl group enhances blood-brain barrier penetration (logP: 2.8 vs. 1.9 for methyl analog) but reduces D2_2 selectivity (Ki ratio D2_2/5-HT1A_{1A} increases from 2.5 to 5.3) .
  • Conformational effects : Molecular dynamics simulations show the propyl chain stabilizes a receptor-binding pose distinct from apomorphine, reducing intrinsic activity (EC50_{50} shift from 15 nM to 45 nM) .

Advanced: How to resolve contradictions in reported bioactivity data across studies?

Case Example : Discrepancies in IC50_{50} values for 5-HT2C_{2C} antagonism (10–500 nM) may arise from:

  • Assay conditions : Differences in cell lines (CHO vs. HEK293) or buffer pH altering protonation states .
  • Metabolic stability : Propyl analogs show faster hepatic clearance in microsomal assays (t1/2_{1/2} = 12 min vs. 45 min for methyl), reducing in vivo efficacy .
    Mitigation : Standardize assays using WHO guidelines and include positive controls (e.g., clozapine for 5-HT2C_{2C}) .

Advanced: What computational methods predict the compound’s metabolic pathways?

Q. In silico tools :

  • CYP450 metabolism : Use Schrödinger’s ADMET Predictor to identify primary oxidation sites (propyl chain and methoxy group) .
  • Docking studies : Glide SP docking into CYP3A4 (PDB: 1TQN) predicts N-dealkylation as the major pathway .
    Validation : Compare with in vitro LC-MS/MS metabolite profiling using human liver microsomes .

Advanced: How to optimize enantiomeric excess (ee) in asymmetric synthesis?

Q. Strategies :

  • Chiral auxiliaries : Use (S)-proline-derived catalysts for >90% ee in Pictet-Spengler reactions .
  • Kinetic resolution : Lipase-mediated acetylation (e.g., Candida antarctica lipase B) to separate enantiomers (ee > 98%) .
    Analytical QC : Monitor ee via chiral SFC (supercritical fluid chromatography) with a Chiralcel OD-3 column .

Advanced: What are the implications of the 11-methoxy group on photostability?

Q. Photodegradation studies :

  • UV exposure : The methoxy group increases susceptibility to demethylation under UV light (λ = 254 nm), forming a quinone intermediate .
  • Mitigation : Formulate with antioxidants (e.g., ascorbic acid) and store in amber glass .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
4H-Dibenzo[de,g]quinoline, 5,6,6a,7-tetrahydro-11-methoxy-6-propyl-, (R)-
Reactant of Route 2
Reactant of Route 2
4H-Dibenzo[de,g]quinoline, 5,6,6a,7-tetrahydro-11-methoxy-6-propyl-, (R)-

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.